molecular formula C16H19NO3S B13891837 Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate

Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate

Cat. No.: B13891837
M. Wt: 305.4 g/mol
InChI Key: SJGNCSDGZZSPDL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are a class of heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate typically involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile. This reaction forms the benzothiophene scaffold through an aryne intermediate, followed by nucleophilic attack and ring closure .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods allow for the efficient synthesis of multisubstituted benzothiophenes with good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzothiophene derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives can act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival. The compound may also interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sertaconazole: An antifungal agent with a benzothiophene core.

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor used in electronic devices.

Uniqueness

Ethyl 3-(4-piperidyloxy)benzothiophene-2-carboxylate is unique due to its specific substitution pattern and potential biological activities. Its piperidyloxy group may confer distinct pharmacological properties compared to other benzothiophene derivatives .

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-piperidin-4-yloxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H19NO3S/c1-2-19-16(18)15-14(20-11-7-9-17-10-8-11)12-5-3-4-6-13(12)21-15/h3-6,11,17H,2,7-10H2,1H3

InChI Key

SJGNCSDGZZSPDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)OC3CCNCC3

Origin of Product

United States

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